molecular formula C2H8ClN3 B135379 1-Methylguanidine hydrochloride CAS No. 21770-81-0

1-Methylguanidine hydrochloride

Cat. No. B135379
CAS RN: 21770-81-0
M. Wt: 109.56 g/mol
InChI Key: VJQCNCOGZPSOQZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of guanidine derivatives can involve multiple steps, including debenzylating hydrochlorides of aminoalkylguanidine derivatives under catalytic hydrogenation , and the condensation of aminoguanidine hydrochloride with other compounds . Although these methods do not directly describe the synthesis of 1-methylguanidine hydrochloride, they highlight the reactivity of guanidine derivatives and the types of chemical transformations they can undergo.

Molecular Structure Analysis

The molecular structure of guanidine derivatives can vary, with some having planar geometries and others exhibiting nonplanar conformations. For instance, 1-methyl-1,2-dinitroguanidine has a planar nitroguanyl group with an intramolecular hydrogen bond, although the overall molecule is slightly nonplanar . This information suggests that 1-methylguanidine hydrochloride could also have a distinct molecular geometry that may influence its reactivity and interactions.

Chemical Reactions Analysis

Guanidine derivatives participate in a variety of chemical reactions. For example, the acid hydrolysis of certain guanidine derivatives can involve proton transfer and denitrosation . Additionally, the base-mediated reactions of guanidine derivatives with tetrazoles have been studied, leading to the synthesis of new compounds . These reactions demonstrate the versatility of guanidine derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of guanidine derivatives can be influenced by their molecular structure. The absence of intermolecular hydrogen bonds in some derivatives can affect their solid-state properties . Moreover, the crystal structure analysis of certain guanidine derivatives reveals various intermolecular interactions, such as hydrogen bonds and π-π stacking, which contribute to their stability and packing behavior . These findings suggest that 1-methylguanidine hydrochloride may also exhibit specific physical and chemical properties that could be relevant for its applications.

Scientific Research Applications

Antioxidant Activities

1-Methylguanidine hydrochloride demonstrates antioxidant properties. It shows potential in inhibiting free radicals generated by stimulated human leucocytes and cell-free systems, as evidenced by its concentration-dependent inhibition in FMLP-stimulated leucocytes chemiluminescence (CL) (Yildiz, Demiryürek, Şahin-Erdemli, & Kanzik, 1998).

Analytical Chemistry and Biological Fluids Analysis

Methylguanidine's role in biological fluids is significant, especially in uremic patients. A study developed a selective analytical method for determining methylguanidine in plasma and biological fluids, highlighting its increased concentration in uremic patients (Eksborg, Persson, Allgén, Bergström, Zimmerman, & Fürst, 1978).

Food Safety and Analysis

Preliminary experiments for the analysis of methylguanidine in foods have been conducted. These studies aim to determine the most appropriate analytical procedures for detecting methylguanidine in food products, considering its potential health risks (Fujinaka, Masuda, & Kuratsune, 1977).

Anti-Inflammatory Potential

Methylguanidine has been studied for its anti-inflammatory potential, particularly in models of acute inflammation like carrageenan-induced paw edema and pleurisy. Its ability to reduce inflammatory responses, such as paw swelling, pleural exudates formation, and mononuclear cell infiltration, has been noted (Marzocco et al., 2004).

Role in Oxidative Stress

The role of methylguanidine in oxidative stress has been examined, particularly in the context of uremia. It's suggested that methylguanidine may be a product of creatinine oxidation, influenced by various species of active oxygen (Nagase, Aoyagi, Narita, & Tojo, 1986).

Biosynthesis in Body Tissues

Methylguanidine's biosynthesis in isolated rat hepatocytes and in vivo has been a subject of research. High doses of creatinine administered to rats indicated that organs like the liver, kidney, lung, and muscle synthesize methylguanidine, with the liver being a significant site of synthesis (Nagase, Aoyagi, Narita, & Tojo, 1985).

Effect on Reactive Oxygen Species

Studies have shown that methylguanidine, along with other guanidino compounds, can generate reactive oxygen species. This finding suggests a potential role in the pathogenesis of clinical disorders such as epilepsy and renal failure (Mori, Kohno, Masumizu, Noda, & Packer, 1996).

Inhibitory Effects on Hydroxyl Radical Generation

The anticonvulsant zonisamide has been shown to inhibit hydroxyl radicals generated from methylguanidine, indicating a potential protective effect against convulsive disorders (Noda, Masumizu, & Mori, 2016).

Dosimetry in Human Subjects

The use of 11C-labeled methylguanidine derivatives in human subjects has been researched, particularly for estimating radiation doses in healthy humans. This research is important in the context of PET scanning and neurological studies (van der Aart et al., 2017).

Nitric Oxide Pathways

Methylguanidine's effects on nitric oxide pathways have been explored, especially in the context of renal failure. It has been found to inhibit nitrite production in activated murine macrophages and affect relaxation in human saphenous veins, suggesting a role in vascular dysfunction related to renal failure (Macallister, Whitley, & Vallance, 1994).

Safety And Hazards

1-Methylguanidine hydrochloride is considered hazardous. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation .

Future Directions

Methylguanidine hydrochloride can be used to prepare biaryl derivatives as BACE1 inhibitors . It can also be used in the synthesis of modified xylose, which is used in the synthesis of biodegradable composite hydrogels . Furthermore, it can be used to prepare methylguanidinium borohydride ionic liquid, which is applicable as a hydrogen storage material .

properties

IUPAC Name

2-methylguanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N3.ClH/c1-5-2(3)4;/h1H3,(H4,3,4,5);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQCNCOGZPSOQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177198
Record name Methylguanidine hydrochloride
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Molecular Weight

109.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylguanidine hydrochloride

CAS RN

22661-87-6, 21770-81-0
Record name Guanidine, methyl-, hydrochloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylguanidine hydrochloride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylguanidine hydrochloride
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Record name Methylguanidine hydrochloride
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Record name Methylguanidine hydrochloride
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Record name 1-Methylguanidine Hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
JK Liu, W Gu, XR Cheng, JP Cheng, AH Nie… - Chinese Chemical …, 2016 - Elsevier
… A mixture of 7, 1-methylguanidine hydrochloride and Na 2 CO 3 in EtOH/H 2 O was refluxed … Cyclization and rearrangement of 10 with 1-methylguanidine hydrochloride at the presence …
Number of citations: 1 www.sciencedirect.com
A Oguri, M Nagao, N ARAKAwA… - Proceedings of the …, 1994 - jstage.jst.go.jp
… The mutagenicities of heated mixtures with addition of 1-methylguanidine hydrochloride (Tokyo Chemical Industry Co., Tokyo) and aminoguanidine hydrochloride (Wako Pure Chemical …
Number of citations: 2 www.jstage.jst.go.jp
R Nimura, N Ishida, K Imafuku - Journal of heterocyclic …, 1992 - Wiley Online Library
… a) Reaction with l-Methylguanidine, A solution of the methyl ether 2c (178 mg, 1.0 mmole) and 1methylguanidine hydrochloride (220 mg, 20 mmoles) in absolute ethanol (20 ml) was …
Number of citations: 6 onlinelibrary.wiley.com
IE Lehoux, B Mitra - Biochemistry, 2000 - ACS Publications
… The extent of rescue at two pHs with 4-methylimidazole and 1-methylguanidine hydrochloride reinforces our previous conclusion that a positive charge at residue 277 is necessary for …
Number of citations: 36 pubs.acs.org
JY Cai, DJ Evans - Coloration technology, 2007 - Wiley Online Library
This paper reports on a new technology for bleaching cellulosic textiles. The technology is based on the use of a substituted guanidine additive in a peroxide bleaching system. We …
Number of citations: 41 onlinelibrary.wiley.com
Y Xu, AR Dewanti, B Mitra - Biochemistry, 2002 - ACS Publications
… in the presence of 1-methylguanidine hydrochloride in the buffer (… (80 mM) of 1-methylguanidine hydrochloride, R165K/R277G … The concentration of 1-methylguanidine hydrochloride …
Number of citations: 17 pubs.acs.org
X Shi, T Ishihara, H Yamanaka, JT Gupton - Tetrahedron letters, 1995 - Elsevier
… -75 C for 3 h gave 5-fluoro2-methylpyrimidine (4b) 7 in 73-76% yields (Entries 8 and 9), whereas the reaction with formamidine (3c), guanidine (3d), or 1-methylguanidine hydrochloride …
Number of citations: 39 www.sciencedirect.com
Y SHIMIZU - Okayama Igakkai Zasshi (Journal of Okayama Medical …, 1990 - jstage.jst.go.jp
The CNS action of methylguanidine (MGua) was investigated in male SD rats. The effects of a GABA-agonist and anticonvulsants on the MGua-induced EEG changes were studied. …
Number of citations: 1 www.jstage.jst.go.jp
N Andrushko, V Andrushko, G König, A Spannenberg… - 2008 - Wiley Online Library
… The solution was cooled to 70 C, and 1-methylguanidine hydrochloride (1 g, 9 mmol) was added. The suspension was heated at 82 C for 2.5 h and then cooled again to 70 C. A solution …
J Vušurović, EM Schneeberger, K Breuker - ChemistryOpen, 2017 - Wiley Online Library
Interactions of ribonucleic acid (RNA) with guanidine and guanidine derivatives are important features in RNA–protein and RNA–drug binding. Here we have investigated noncovalently …

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